molecular formula C9H2F10S B14043725 1,4-Bis(trifluoromethyl)-2-fluoro-5-(trifluoromethylthio)benzene

1,4-Bis(trifluoromethyl)-2-fluoro-5-(trifluoromethylthio)benzene

Cat. No.: B14043725
M. Wt: 332.16 g/mol
InChI Key: CUKRKYQVEHRMLL-UHFFFAOYSA-N
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Description

1,4-Bis(trifluoromethyl)-2-fluoro-5-(trifluoromethylthio)benzene is a fluorinated aromatic compound with the molecular formula C10H3F7S. This compound is characterized by the presence of multiple trifluoromethyl groups, which impart unique chemical and physical properties. It is used in various scientific research applications due to its stability and reactivity.

Preparation Methods

The synthesis of 1,4-Bis(trifluoromethyl)-2-fluoro-5-(trifluoromethylthio)benzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Fluorination: Introduction of fluorine atoms into the aromatic ring using reagents such as elemental fluorine or fluorinating agents like Selectfluor.

    Trifluoromethylation: Addition of trifluoromethyl groups using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).

    Thioether Formation: Introduction of the trifluoromethylthio group using reagents like trifluoromethylthiol (CF3SH) or trifluoromethylthio chloride (CF3SCl).

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1,4-Bis(trifluoromethyl)-2-fluoro-5-(trifluoromethylthio)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine or trifluoromethylthio groups are replaced by other nucleophiles such as amines or alkoxides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts like palladium or platinum complexes. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,4-Bis(trifluoromethyl)-2-fluoro-5-(trifluoromethylthio)benzene has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in biochemical studies to investigate the effects of fluorinated aromatic compounds on biological systems.

    Medicine: It is explored for its potential therapeutic properties, including its use as a precursor in the synthesis of drug candidates.

    Industry: The compound is used in the development of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1,4-Bis(trifluoromethyl)-2-fluoro-5-(trifluoromethylthio)benzene exerts its effects involves interactions with molecular targets and pathways. The presence of multiple fluorine atoms and trifluoromethyl groups enhances its lipophilicity and electron-withdrawing properties, which can influence its reactivity and binding affinity to biological targets. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

1,4-Bis(trifluoromethyl)-2-fluoro-5-(trifluoromethylthio)benzene can be compared with other similar compounds, such as:

    1,4-Bis(trifluoromethyl)benzene: Lacks the fluorine and trifluoromethylthio groups, resulting in different chemical properties and reactivity.

    2,3,5,6-Tetrafluoro-1,4-bis(trifluoromethyl)benzene: Contains additional fluorine atoms, which can further enhance its electron-withdrawing properties.

    1,4-Bis(trifluoromethyl)-2,3,5,6-tetrafluorobenzene: Similar to the previous compound but with a different substitution pattern, affecting its reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various scientific research applications.

Properties

Molecular Formula

C9H2F10S

Molecular Weight

332.16 g/mol

IUPAC Name

1-fluoro-2,5-bis(trifluoromethyl)-4-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C9H2F10S/c10-5-1-4(8(14,15)16)6(20-9(17,18)19)2-3(5)7(11,12)13/h1-2H

InChI Key

CUKRKYQVEHRMLL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)C(F)(F)F)SC(F)(F)F)C(F)(F)F

Origin of Product

United States

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